molecular formula C19H16BrN3O2S B2729110 2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-64-1

2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2729110
CAS RN: 361168-64-1
M. Wt: 430.32
InChI Key: SCAGYLCJMMIXHL-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3O2S and its molecular weight is 430.32. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Molecular Engineering

Research by Saeed et al. (2020) on antipyrine-like derivatives, including compounds with bromo and methoxyphenyl groups, highlights the significance of intermolecular interactions, such as hydrogen bonding and π-interactions, in influencing the solid-state structures of these compounds. These interactions are crucial for designing materials with specific properties, indicating potential applications in material science and molecular engineering (Saeed et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives by Gad-Elkareem et al. (2011) involve compounds with bromophenyl components. This research suggests that structurally similar compounds may possess antimicrobial properties, underscoring their potential application in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Organic Synthesis and Heterocyclic Chemistry

The work of Lygin and Meijere (2009) demonstrates the versatility of bromophenyl isocyanide in synthesizing benzimidazoles and thienoimidazoles through reactions with primary amines. This research highlights the compound's role in facilitating the synthesis of heterocyclic structures, which are pivotal in medicinal chemistry and drug development (Lygin & Meijere, 2009).

properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-25-13-8-6-12(7-9-13)23-18(15-10-26-11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGYLCJMMIXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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